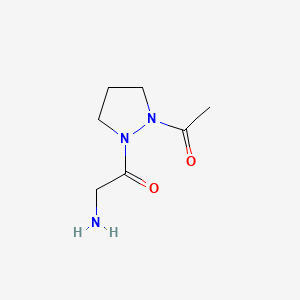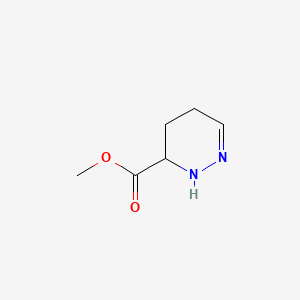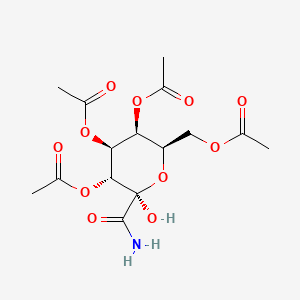
Bauxite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bauxite is a sedimentary rock with a high aluminium content. It is the world’s primary source of aluminium and gallium. This compound consists mostly of the aluminium minerals gibbsite (Al(OH)₃), boehmite (γ-AlO(OH)), and diaspore (α-AlO(OH)), mixed with iron oxides such as goethite (FeO(OH)) and haematite (Fe₂O₃), the aluminium clay mineral kaolinite (Al₂Si₂O₅(OH)₄), and small amounts of anatase (TiO₂) and ilmenite (FeTiO₃ or FeO·TiO₂) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for refining bauxite to produce alumina (aluminium oxide) is the Bayer process. In this process, this compound ore is heated in a pressure vessel along with a sodium hydroxide solution at a temperature of 150 to 200°C. The aluminium is dissolved as sodium aluminate, and after separation of the residue by filtering, gibbsite is precipitated when the liquid is cooled and then seeded with fine-grained aluminium hydroxide crystals .
Industrial Production Methods: The Bayer process is the principal industrial means of refining this compound to produce alumina. The process involves crushing and grinding the this compound, mixing it with caustic soda, and heating it under pressure. The aluminium hydroxide is then precipitated and calcined to produce alumina .
Chemical Reactions Analysis
Types of Reactions: Bauxite undergoes several types of chemical reactions, including:
Oxidation: The iron oxides in this compound can undergo oxidation reactions.
Reduction: In the Bayer process, the reduction of iron oxides to magnetite can occur under certain conditions.
Substitution: The aluminium hydroxides in this compound can undergo substitution reactions with other metal hydroxides.
Common Reagents and Conditions:
Sodium Hydroxide: Used in the Bayer process to dissolve aluminium hydroxides.
Lime: Sometimes added to precipitate silica as calcium silicate.
Major Products Formed:
Alumina (Aluminium Oxide): The primary product of the Bayer process.
Sodium Aluminate: An intermediate product in the Bayer process.
Scientific Research Applications
Bauxite has numerous scientific research applications, including:
Chemistry: Used as a source of aluminium for various chemical reactions and processes.
Biology: Research into the effects of this compound mining on ecosystems and the environment.
Medicine: Studies on the potential health impacts of this compound dust exposure.
Industry: Used in the production of alumina, which is further processed to produce aluminium metal. .
Mechanism of Action
The mechanism by which bauxite exerts its effects is primarily through its chemical composition and reactivity. The aluminium hydroxides in this compound react with sodium hydroxide in the Bayer process to form soluble sodium aluminate, which is then precipitated as aluminium hydroxide and calcined to produce alumina . The molecular targets and pathways involved include the dissolution and precipitation reactions of aluminium hydroxides and the reduction of iron oxides .
Comparison with Similar Compounds
Kaolinite: An aluminium clay mineral found in bauxite.
Gibbsite, Boehmite, and Diaspore: Aluminium hydroxide minerals that are the primary constituents of this compound
Comparison: this compound is unique in its high aluminium content and its role as the primary source of aluminium and gallium. Unlike kaolinite, which is primarily used in ceramics and as a filler material, this compound is primarily used for aluminium production. The presence of iron oxides and other impurities in this compound also distinguishes it from other aluminium-bearing minerals .
Properties
CAS No. |
1318-16-7 |
|---|---|
Molecular Formula |
Al2H2O4 |
Molecular Weight |
119.977 g/mol |
IUPAC Name |
oxo(oxoalumanyloxy)alumane;hydrate |
InChI |
InChI=1S/2Al.H2O.3O/h;;1H2;;; |
InChI Key |
XXHQVTGCFGYKNL-UHFFFAOYSA-N |
SMILES |
O.O=[Al]O[Al]=O |
Canonical SMILES |
O.O=[Al]O[Al]=O |
physical_description |
Dark brown odorless solid; [Halliburton MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate](/img/structure/B576258.png)

![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)
